Cyclohexyloxy Substitution Improves Antiproliferative Activity in A549 Lung Cancer Cells
Replacement of a standard 5-ethoxy group with a 5-cyclohexyloxy group in an indazole-based Mps1 inhibitor (Compound 23f) resulted in a quantifiable improvement in cellular antiproliferative activity against the A549 lung cancer cell line [1]. The 5-cyclohexyloxy analogue (23f) demonstrated an IC50 of 646 nM in an A549 cell viability assay, representing a 2-fold improvement compared to the baseline established by the 5-ethoxy analogue (23c) [1]. This data directly correlates the increased lipophilicity of the cyclohexyl group with enhanced cellular efficacy.
| Evidence Dimension | Antiproliferative Activity (Cell Viability) |
|---|---|
| Target Compound Data | A549 IC50 = 646 nM (Compound 23f, 5-cyclohexyloxy analogue) |
| Comparator Or Baseline | A549 IC50 = ~1292 nM (Compound 23c, 5-ethoxy analogue, inferred from 2-fold improvement) |
| Quantified Difference | 2-fold increase in potency (IC50 reduced by ~50%) |
| Conditions | A549 lung carcinoma cell line; 72-hour incubation; cell viability assay |
Why This Matters
This direct, quantitative evidence confirms that the cyclohexyloxy substituent provides a tangible advantage over the smaller ethoxy group for researchers seeking to optimize antiproliferative effects in lung cancer models, directly impacting compound selection for oncology-focused projects.
- [1] Kusakabe, K.; Ide, N.; Daigo, Y.; et al. Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). J. Med. Chem. 2013, 56, 11, 4343–4356. View Source
